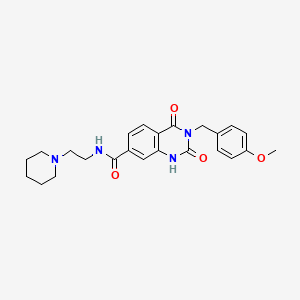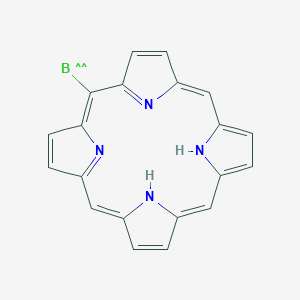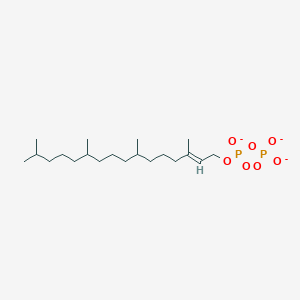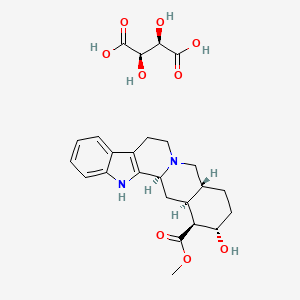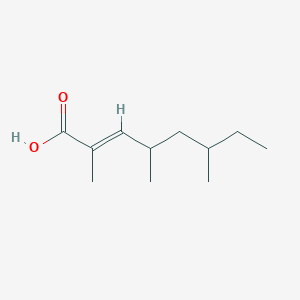
5-dehydro-D-gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-dehydro-D-gluconate is a carbohydrate acid anion that is the conjugate base of 5-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a carbohydrate acid anion and a monocarboxylic acid anion. It is a conjugate base of a 5-dehydro-D-gluconic acid.
Applications De Recherche Scientifique
Production as a Precursor for Industrial Substances
5-Keto-D-gluconate (5-KGA), a derivative of 5-dehydro-D-gluconate, shows promising applications in the industrial sector, particularly as a precursor for L-(+)-tartaric acid. Enhancement in its production has been achieved by genetically engineering Gluconobacter oxydans and utilizing a dissolved oxygen control strategy. This enhanced production method resulted in a 10% increase in 5-KGA production and a 24.5% increase in cell yield, which is significant for industrial applications (Yuan et al., 2016).
Catalytic Mechanism Insights
Gluconate 5-dehydrogenase (Ga5DH) is a key enzyme involved in the conversion of D-gluconate to 5-keto-D-gluconate. The structural analysis of Ga5DH from Streptococcus suis offers valuable insights into its catalytic mechanism, crucial for understanding the metabolic pathways involving this compound (Zhang et al., 2009).
Enzymatic Conversion Processes
Studies have shown that the gluconate dehydrogenase from Gluconobacter suboxydans can convert gluconic acid into 5-KGA, which can then be transformed into tartaric acid semialdehyde. This provides a foundation for fermentation-based processes to convert glucose directly into tartaric acid (Salusjärvi et al., 2004).
Bioelectrocatalytic Applications
The enzyme d-gluconate dehydrogenase has been successfully applied in bioelectrocatalytic systems. When coated on various electrode types, it facilitates the anodic currents for electrocatalytic oxidation of d-gluconate, showing potential for electrochemical sensor applications (Ikeda et al., 1993).
Industrial Biotechnology
In Gluconobacter species, 5-keto-d-gluconate production is catalyzed by a major polyol dehydrogenase, which plays a pivotal role in the oxidation of sugar alcohols. This enzyme system's unique ability to oxidize d-gluconate and its importance in industrial biotechnology processes has been highlighted (Matsushita et al., 2003).
Propriétés
Formule moléculaire |
C6H9O7- |
|---|---|
Poids moléculaire |
193.13 g/mol |
Nom IUPAC |
(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4+,5-/m1/s1 |
Clé InChI |
IZSRJDGCGRAUAR-MROZADKFSA-M |
SMILES isomérique |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
SMILES canonique |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Synonymes |
5-keto-d-gluconate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



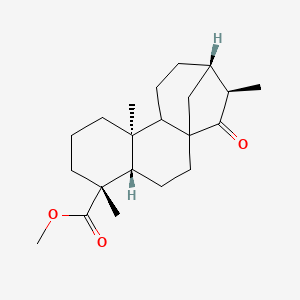

![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)

